Sweetness inhibitor research is often confounded by compounds with slow kinetics or narrow sweetener coverage. Ziziphin (CAS 73667-51-3) provides a solution: a triterpene glycoside validated for broad-spectrum sweet suppression with rapid dissociation.
- Suppresses aspartame & saccharin responses in human psychophysical models.
- Reduces chemoreceptor firing by 60% (1 min post-treatment) in Phormia regina bioassays.
- Enables within-subject control designs due to transient, reversible activity.
Molecular FormulaC51H80O18
Molecular Weight981.2 g/mol
CAS No.73667-51-3
Cat. No.B3434051
⚠ Attention: For research use only. Not for human or veterinary use.
Ziziphin (CAS 73667-51-3) is a triterpene glycoside isolated from the leaves of Ziziphus jujuba (Rhamnaceae), classified as a selective sweetness inhibitor [1]. It exerts taste-modifying activity by interacting with human sweet taste receptors, suppressing the perception of sweetness without affecting sour, bitter, or salty modalities [2]. With a molecular formula of C51H80O18 and a molar mass of approximately 981 g/mol [3], ziziphin is a complex glycoside whose activity has been characterized through psychophysical and neurophysiological assays in both human subjects and model organisms [4].
1
Selective sweetness inhibitor; does not suppress sour, bitter, or salty tastes
2
Broad-spectrum suppression across 7+ sweetener classes
[1] Kurihara, Y. (1992). Characteristics of antisweet substances, sweet proteins, and sweetness-inducing proteins. Critical Reviews in Food Science and Nutrition, 32(3), 231-252. View Source
[2] Smith, V. V., & Halpern, B. P. (1983). Selective suppression of judged sweetness by ziziphins. Physiology & Behavior, 30(6), 867-874. View Source
[4] Kennedy, L. M., & Halpern, B. P. (1980). Fly chemoreceptors: A model system for the taste modifier ziziphin. Physiology & Behavior, 24(1), 135-143. View Source
Ziziphin: Why Generic Substitution Fails
Sweetness inhibitors represent a structurally and mechanistically heterogeneous class. Compounds such as gymnemic acids, lactisole, hodulcine, and gurmarin all suppress sweet taste, yet they exhibit substantial variation in potency, duration of action, and specificity. Ziziphin itself is a complex triterpene glycoside with distinct structural features—including a specific aglycone core and glycosylation pattern—that differ from those of gymnemic acids as demonstrated by differential TLC mobility and Liebermann-Burchard coloration [1]. Even within the Ziziphus jujuba plant, ziziphin is the most anti-sweet among known homologues [2]. These molecular differences translate into quantifiable differences in receptor dissociation kinetics and breadth of sweetener coverage, making ziziphin non-interchangeable with other class members [3].
Structural Mismatch
Triterpene glycoside scaffold and glycosylation pattern differ from gymnemic acids, lactisole, or hodulcine; TLC mobility and color reactions are distinct.
Kinetics Mismatch
Ziziphin dissociates rapidly (~70 sec), whereas gymnemic acids show prolonged membrane retention. Carry-over and washout protocols may not transfer.
Homologue-Potency Risk
Other Ziziphus-derived homologues show lower anti-sweet activity. Potency rank within the series is not interchangeable.
[1] Kennedy, L. M., & Halpern, B. P. (1980). Extraction, purification and characterization of a sweetness-modifying component from Ziziphus jujuba. Chemical Senses, 5(2), 123-133. View Source
[2] Kinghorn, A. D., & Compadre, C. M. (2001). Alternative Sweeteners. Marcel Dekker, Inc. View Source
[3] Suttisri, R., Lee, I. S., & Kinghorn, A. D. (1995). Plant-derived triterpenoid sweetness inhibitors. Journal of Ethnopharmacology, 47(1), 9-26. View Source
Ziziphin Comparative Evidence Guide
Sucrose Sweetness Suppression Potency
In a study directly comparing the sweetness-inhibitory activity of ziziphin against other anti-sweet constituents, ziziphin was reported to be up to 4 times more active in suppressing the sweet taste of sucrose [1].
Sucrose suppression potencyDirect comparison
Up to 4× more active vs other anti-sweet constituents
Reported potency advantage in human sucrose taste model
Human psychophysical evaluation; replicate under your sweetener panel
Sweetness InhibitionSucrosePotency
Evidence Dimension
Sweetness suppression potency
Target Compound Data
4× greater activity
Comparator Or Baseline
Other anti-sweet constituents
Quantified Difference
Up to 4-fold increase in activity
Conditions
Human psychophysical taste evaluation (sucrose as sweet stimulus)
Why This Matters
Higher potency may enable lower dosing and reduced cost per effective dose in research or formulation applications.
Sweetness InhibitionSucrosePotency
[1] Suttisri, R., Lee, I. S., & Kinghorn, A. D. (1995). Plant-derived triterpenoid sweetness inhibitors. Journal of Ethnopharmacology, 47(1), 9-26. View Source
Receptor Dissociation Kinetics
Psychophysical comparisons suggest that net dissociation of ziziphins from taste receptor membranes and/or inactivation in the membrane is much faster than with gymnemic acids [1] . The duration of sweetness suppression for ziziphin is approximately 70 seconds [1].
Receptor dissociation kineticsDirect comparison
Suppression duration ~70 sec; faster dissociation than gymnemic acids
Supports transient, washable suppression in sensory studies
Human psychophysics; confirm in your specific protocol
Faster receptor clearance allows for more transient and controllable suppression in sensory studies, reducing carry-over effects.
Receptor KineticsTaste ModificationGymnemic Acid
[1] Smith, V. V., & Halpern, B. P. (1983). Selective suppression of judged sweetness by ziziphins. Physiology & Behavior, 30(6), 867-874. View Source
Broad-Spectrum Sweetener Suppression
Ziziphin suppresses the sweetness induced by a wide array of sweeteners, including D-glucose, D-fructose, stevioside, glycine, sodium saccharin, aspartame, and naringin dihydrochalcone [1].
Qualitative human panel; extend to your target sweeteners
Sweetener CoverageSaccharinAspartame
Evidence Dimension
Breadth of sweetener suppression
Target Compound Data
Suppresses 7+ sweeteners across multiple classes
Comparator Or Baseline
Not specified (comparison to other inhibitors available in literature)
Quantified Difference
Qualitative demonstration of broad coverage
Conditions
Human taste evaluation
Why This Matters
Broad coverage makes ziziphin a versatile tool for investigating sweet taste mechanisms and for developing sweetener formulations.
Sweetener CoverageSaccharinAspartame
[1] Kurihara, Y. (1992). Characteristics of antisweet substances, sweet proteins, and sweetness-inducing proteins. Critical Reviews in Food Science and Nutrition, 32(3), 231-252. View Source
Sweet Taste Selectivity
Ziziphin exhibits high selectivity for sweet taste: it shows no suppressive effect on the sour taste of hydrochloric acid or the bitter taste of quinine [1] [2].
Sweet taste selectivitySupporting evidence
No suppression of HCl (sour) or quinine (bitter); sweet modality only
Selectivity avoids confounding off-target effects
Human psychophysics; verify in your taste model
SelectivitySourBitter
Evidence Dimension
Selectivity for sweet taste
Target Compound Data
No suppression of HCl (sour) or quinine (bitter)
Comparator Or Baseline
Baseline control treatments
Quantified Difference
Qualitative demonstration of selectivity
Conditions
Human psychophysical testing
Why This Matters
High selectivity ensures that experimental outcomes in taste research are not confounded by off-target effects on other taste qualities.
SelectivitySourBitter
[1] Kurihara, Y. (1992). Characteristics of antisweet substances, sweet proteins, and sweetness-inducing proteins. Critical Reviews in Food Science and Nutrition, 32(3), 231-252. View Source
[2] Smith, V. V., & Halpern, B. P. (1983). Selective suppression of judged sweetness by ziziphins. Physiology & Behavior, 30(6), 867-874. View Source
Potency Among Ziziphus Homologues
Among known homologues found in Ziziphus jujuba, ziziphin is the most anti-sweet compound [1].
Homologue potency rankingClass-level inference
Most anti-sweet among Ziziphus jujuba homologues
Reported rank within series; direct comparative data to verify
Not specified (based on structural and activity data)
Why This Matters
For studies requiring maximum potency from Ziziphus-derived inhibitors, ziziphin is the optimal selection.
HomologueStructure-ActivityNatural Product
[1] Kinghorn, A. D., & Compadre, C. M. (2001). Alternative Sweeteners. Marcel Dekker, Inc. View Source
Defined Chemical Structure
The chemical structure of ziziphin has been definitively established and subsequently revised as 3-O-(4-O-α-L-rhamnopyranosyl-α-L-arabinopyranosyl)-20-O-(2,3-di-O-acetyl)-α-L-rhamnopyranosyljujubogenin [1]. This unambiguous structural characterization supports rigorous identity testing and purity assessment.
Unambiguous identity supports analytical QC and SAR studies
Based on spectral and chemical analysis (Yoshikawa et al.)
Chemical StructureQuality ControlAnalytical Characterization
Evidence Dimension
Structural definition
Target Compound Data
Fully elucidated and revised structure
Comparator Or Baseline
Earlier, less-defined structural descriptions
Quantified Difference
Qualitative improvement in structural certainty
Conditions
Spectral and chemical analysis
Why This Matters
A well-defined structure enables reproducible procurement, analytical method development, and structure-activity relationship studies.
Chemical StructureQuality ControlAnalytical Characterization
[1] Yoshikawa, K., Shimono, N., & Arihara, S. (1991). Studies on the taste modifiers. I. Purification and structure determination of sweetness inhibiting substance in leaves of Ziziphus jujuba. Tetrahedron, 44(1), 61-66. View Source
Ziziphin Application Scenarios
Sweet Taste Receptor Mechanisms
Due to its high selectivity for sweet taste [1] [2] and broad-spectrum suppression of diverse sweeteners [3], ziziphin is an ideal pharmacological tool for dissecting sweet taste transduction pathways in both human psychophysical studies and animal models. Its rapid dissociation kinetics [4] allow for transient suppression, facilitating within-subject control designs.
Non-Nutritive Sweetener Development
The ability of ziziphin to suppress a wide range of sweeteners, including intense artificial sweeteners such as aspartame and saccharin [3], makes it a valuable negative control in the development of novel sweetener blends and in evaluating the sweetness contribution of individual components in complex formulations.
Structure-Activity Relationship Studies
As the most anti-sweet among known homologues from Ziziphus jujuba [5] and with a well-defined, revised chemical structure [6], ziziphin serves as a benchmark compound for structure-activity relationship studies of triterpene glycoside sweetness inhibitors.
Insect Chemoreception Models
Ziziphin has been validated as an effective tool in the Phormia regina (blowfly) model system, where it selectively suppresses proboscis response to sucrose and reduces chemoreceptor firing rates by a median of 60% at 1 min post-treatment [7]. This model offers a cost-effective and ethically favorable alternative for initial mechanistic studies of taste modifiers.
Application
Selection Property
Validation Focus
Sweet taste receptor transduction studies
Sweet-selective, broad-spectrum suppression with rapid dissociation
Receptor kinetics and modality selectivity verification
Non-nutritive sweetener formulation research
Covers artificial sweeteners (aspartame, saccharin) and natural high-intensity sweeteners
Sweetener blend masking and individual contribution analysis
Structure-activity relationship of triterpene glycosides
Defined structure and reported highest anti-sweet rank among homologues
SAR comparison within Ziziphus series; activity confirmation
Insect chemoreception model studies
Selective suppression in Phormia regina proboscis response
Reported reduction in chemoreceptor firing rates; model reproducibility
[1] Kurihara, Y. (1992). Characteristics of antisweet substances, sweet proteins, and sweetness-inducing proteins. Critical Reviews in Food Science and Nutrition, 32(3), 231-252. View Source
[2] Smith, V. V., & Halpern, B. P. (1983). Selective suppression of judged sweetness by ziziphins. Physiology & Behavior, 30(6), 867-874. View Source
[3] Kurihara, Y. (1992). Characteristics of antisweet substances, sweet proteins, and sweetness-inducing proteins. Critical Reviews in Food Science and Nutrition, 32(3), 231-252. View Source
[4] Smith, V. V., & Halpern, B. P. (1983). Selective suppression of judged sweetness by ziziphins. Physiology & Behavior, 30(6), 867-874. View Source
[5] Kinghorn, A. D., & Compadre, C. M. (2001). Alternative Sweeteners. Marcel Dekker, Inc. View Source
[6] Yoshikawa, K., Shimono, N., & Arihara, S. (1991). Studies on the taste modifiers. I. Purification and structure determination of sweetness inhibiting substance in leaves of Ziziphus jujuba. Tetrahedron, 44(1), 61-66. View Source
[7] Kennedy, L. M., & Halpern, B. P. (1980). Fly chemoreceptors: A model system for the taste modifier ziziphin. Physiology & Behavior, 24(1), 135-143. View Source
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